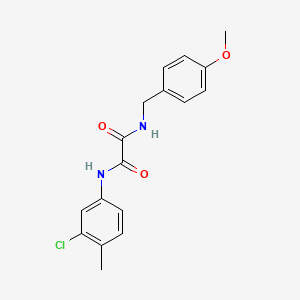
N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide is a synthetic compound that belongs to the class of amides. This compound has gained significant attention in the scientific community due to its various applications in research.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of various enzymes and modulating the immune system. The exact molecular targets of this compound are still under investigation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been found to inhibit tumor growth and metastasis in various cancer models. Additionally, this compound has been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its wide range of biological activities. This compound can be used to study various biological processes such as inflammation, pain, and cancer. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds with similar biological activities. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide. One direction is to further investigate the molecular targets of this compound and its mechanism of action. Another direction is to explore its potential as a therapeutic agent for various diseases such as arthritis, cancer, and autoimmune disorders. Additionally, the development of more water-soluble derivatives of this compound could expand its potential applications in lab experiments.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide involves the reaction of 3-chloro-4-methylbenzoyl chloride and 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been extensively used in scientific research as a pharmacological tool. This compound has been found to have a wide range of biological activities such as anti-inflammatory, analgesic, and anti-tumor properties. It has also been used as a modulator of the immune system, and as an inhibitor of various enzymes such as COX-2 and MMPs.
Propriétés
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-3-6-13(9-15(11)18)20-17(22)16(21)19-10-12-4-7-14(23-2)8-5-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUHVUAXWWKMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5030098.png)

![N-{2-[(2-butyl-6-methyl-4-pyrimidinyl)amino]ethyl}-5-oxo-D-prolinamide trifluoroacetate](/img/structure/B5030107.png)
![8-[(4-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5030123.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-cyclohexen-1-ylmethyl)piperazine](/img/structure/B5030132.png)
![3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5030133.png)
![N-(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5030138.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-methylbutanamide](/img/structure/B5030149.png)
![N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5030169.png)
![N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5030171.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5030180.png)
![N-1,3-benzodioxol-5-yl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5030181.png)
![5-amino-N-(2,6-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5030185.png)
